hα4β2 nAChR Binding Affinity vs. Epibatidine
The core 3,8-diazabicyclo[4.2.0]octane scaffold, which is the unprotected analog of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane, generates ligands with picomolar affinity for the human α4β2 nicotinic acetylcholine receptor (nAChR). This demonstrates the scaffold's intrinsic potential for high potency [1]. Several derivatives exhibit affinity that is equivalent to or greater than that of the potent reference compound epibatidine [1].
| Evidence Dimension | Affinity for hα4β2 nAChR (Ki) |
|---|---|
| Target Compound Data | Picomolar range (exact values not provided for this specific compound) |
| Comparator Or Baseline | Epibatidine (affinity not quantified in abstract) |
| Quantified Difference | Equivalent or greater affinity (qualitative comparison) |
| Conditions | Radioligand binding assay at human high affinity nicotine recognition site (hα4β2) |
Why This Matters
This establishes the scaffold as a viable starting point for developing highly potent nAChR modulators for central nervous system (CNS) drug discovery programs.
- [1] Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. View Source
